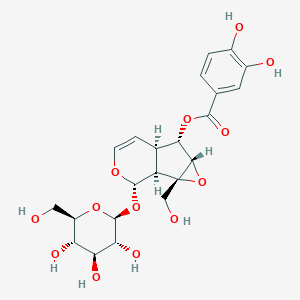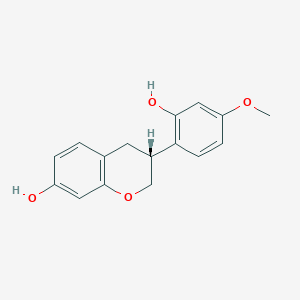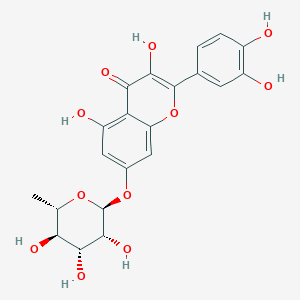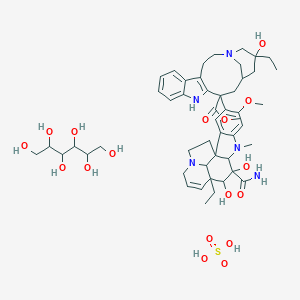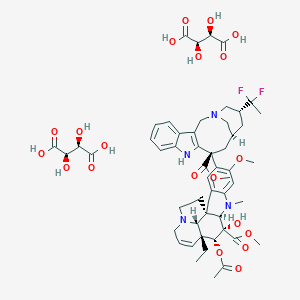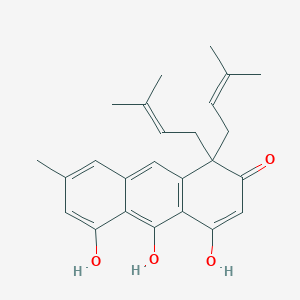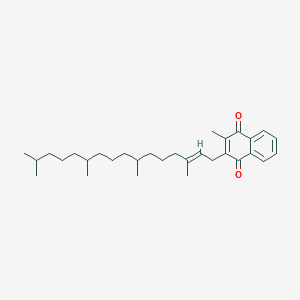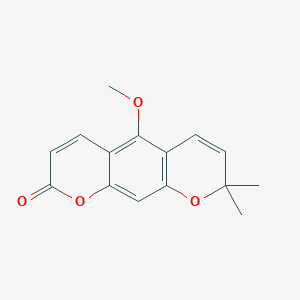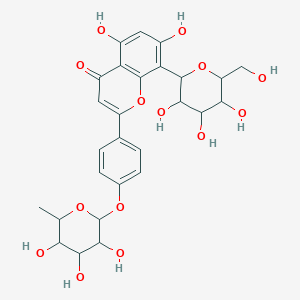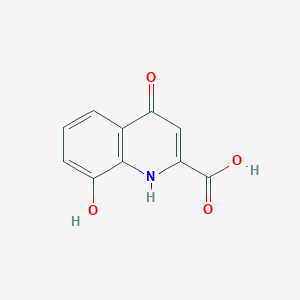
Hydroxy Ebastine
描述
Hydroxyebastine is a diarylmethane.
作用机制
Target of Action
Hydroxy Ebastine, a metabolite of Ebastine, primarily targets the H1 histamine receptors and the β2-adrenergic receptor . The H1 histamine receptors are involved in allergic reactions, while the β2-adrenergic receptor regulates bronchial smooth muscle tone .
Mode of Action
this compound acts as an agonist at the β2-adrenergic receptor, causing bronchodilation, which can reduce the symptoms of respiratory diseases such as asthma and COPD . It also binds preferentially to peripheral H1 receptors, inhibiting the effects induced by histamine . This interaction results in the relief of symptoms associated with allergic reactions .
Biochemical Pathways
The metabolism of this compound involves the cytochrome P450 enzymes, specifically CYP2J2 and CYP3A4 . CYP2J2 is mainly responsible for the hydroxylation of Ebastine to this compound, while both CYP2J2 and CYP3A4 contribute to the formation of Carebastine from this compound .
Pharmacokinetics
this compound undergoes extensive metabolism to form Desalkylebastine and Carebastine . The intrinsic clearance of this compound is much higher than that of Ebastine and Carebastine, indicating a faster rate of metabolism
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-induced effects, leading to relief from symptoms of allergic reactions . Additionally, it causes bronchodilation, reducing symptoms of respiratory diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be affected by the presence of other drugs that inhibit or induce the cytochrome P450 enzymes involved in its metabolism . .
生化分析
Biochemical Properties
Hydroxy Ebastine acts as an agonist at the β2-adrenergic receptor, which is responsible for the regulation of bronchial smooth muscle tone . By binding to this receptor, this compound causes bronchodilation, reducing the symptoms of respiratory diseases such as asthma and COPD . It also has anti-inflammatory properties by decreasing the production or release of leukotrienes, prostaglandins, and histamine .
Cellular Effects
This compound has been shown to significantly increase the proliferation of human follicle dermal papilla cells (HFDPC) . The expression levels of cell-cycle regulatory proteins and an antiapoptotic protein were increased in this compound-treated HFDPC . Furthermore, elevated expression levels of phospho-AKT and phospho-p44/42 extracellular signal-regulated kinase (ERK) were observed in this compound-treated HFDPC .
Molecular Mechanism
This compound undergoes extensive metabolism to form desalkylebastine and carebastine . This process is mainly mediated by CYP2J2 and CYP3A4 . CYP3A4 is the main enzyme catalyzing the N-dealkylation of this compound to desalkylebastine . This compound hydroxylation to carebastine is mainly mediated by CYP2J2 .
Temporal Effects in Laboratory Settings
The intrinsic clearance of this compound was found to be much higher than that of Ebastine and carebastine, indicating that this compound is metabolized more rapidly . Carebastine, the metabolite of this compound, was found to be more metabolically stable than this compound .
Dosage Effects in Animal Models
These arrhythmogenic effects occurred at doses that were between 1 and 4 times their respective peripheral antihistamine doses .
Metabolic Pathways
This compound is a major metabolite of Ebastine and is subsequently metabolized to carebastine . The enzymes CYP3A4 and CYP2J2 have been implicated in Ebastine N-dealkylation and hydroxylation . The enzyme catalyzing the subsequent metabolic steps (conversion of this compound to desalkylebastine and carebastine) has not been identified .
Transport and Distribution
The affinity for P-glycoprotein is very low .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. The parent compound, Ebastine, is localized within the endoplasmic reticulum and also predominantly within spherical, vesicular structures located in the cytoplasm and within the central vacuole in differentiated cotyledon cells .
属性
IUPAC Name |
4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZUMQUGNZBRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475394 | |
| Record name | Hydroxy Ebastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210686-41-2 | |
| Record name | Hydroxyebastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210686412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy Ebastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYEBASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07WX9MN7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



